molecular formula C16H12O5 B190954 5-Deoxycajanin CAS No. 7622-53-9

5-Deoxycajanin

Cat. No. B190954
CAS RN: 7622-53-9
M. Wt: 284.26 g/mol
InChI Key: JZOYQACMFLYEJG-UHFFFAOYSA-N
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Description

5-Deoxycajanin is a natural product found in Euchresta formosana . It is a flavonoid that can also be isolated from the herbs of Cajanus cajan . Its molecular formula is C16H12O5 and it has a molecular weight of 284.26 g/mol .


Synthesis Analysis

The synthesis of 5-Deoxycajanin involves a multi-step reaction . The process includes heating with K2CO3 in acetone, treatment with 50% aq. NaOH in ethanol, and reactions with Th(III)NO3 and 10% aq. HCl . The final step involves a reaction with H2 and 10% Pd/C in acetone .


Molecular Structure Analysis

5-Deoxycajanin has a complex molecular structure. It contains a total of 35 bonds, including 23 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

5-Deoxycajanin is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 284.26 g/mol and a molecular formula of C16H12O5 .

Scientific Research Applications

Pharmacological Effects

5-Deoxycajanin has been studied for its potential pharmacological effects. One area of research is its possible antidepressant properties. For instance, the study of fluoxetine (a selective serotonin uptake inhibitor) provides insights into how serotonin reuptake inhibitors, a category that potentially includes 5-Deoxycajanin, might function in treating depression and other psychiatric disorders (Wong et al., 1995).

Anticancer Research

5-Deoxycajanin's role in cancer treatment has also been a focus. The analog 5-aza-2'-deoxycytidine is utilized in experimental inducement of gene expression and cellular differentiation, suggesting a possible application of 5-Deoxycajanin in similar domains (Jüttermann et al., 1994). Additionally, the study of 5-fluorouracil and 5-fluoro-2′-deoxyuridine in cancer chemotherapy provides context for understanding how 5-Deoxycajanin might be used in oncological treatments (Heidelberger & Ansfield, 1963).

Neurological Applications

Research on fluoxetine, a drug that affects serotonin (5-hydroxytryptamine) reuptake, suggests that 5-Deoxycajanin may have applications in neurological disorders. This includes the treatment of major depressive disorder and related conditions (Wong et al., 2005).

Safety And Hazards

When handling 5-Deoxycajanin, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOYQACMFLYEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467011
Record name CTK2G8036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Deoxycajanin

CAS RN

7622-53-9
Record name CTK2G8036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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